molecular formula C9H12O4 B13055405 Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13055405
M. Wt: 184.19 g/mol
InChI Key: XRZQEKDRPRMPCP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate is a chemical compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate can be achieved through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate. This intermediate is then transformed into the desired compound through the elimination of water in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and minimize costs. This often involves the use of efficient catalysts and reaction conditions that can be easily scaled up.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.

    Medicine: Some derivatives exhibit anticancer and antiparasitic activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit phosphoinositide 3-kinase, an enzyme involved in cell growth and survival pathways . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 4-oxo-2-propyl-4,5-dihydrofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the furan family and is characterized by a five-membered aromatic ring containing one oxygen atom. Its molecular formula is C9H10O4C_9H_{10}O_4 with a molecular weight of 184.19 g/mol. The compound features both a carbonyl group (C=O) and an ester functional group, contributing to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

Biological Activities

Research indicates that this compound and its derivatives exhibit notable biological activities, particularly:

  • Anticancer Activity : Some derivatives have demonstrated potential in inhibiting cancer cell proliferation, specifically targeting pathways involved in cell growth and survival.
  • Antiparasitic Activity : Certain derivatives have shown effectiveness against parasitic infections, highlighting their significance in developing new antiparasitic agents.
  • Enzyme Inhibition : The compound interacts with specific molecular targets such as enzymes or receptors, including phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways .

The mechanism of action for this compound typically involves:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death (apoptosis) in cancer cells. This process involves the activation of caspase enzymes (e.g., caspase-3), which are crucial for the execution phase of apoptosis.
  • Alteration of Mitochondrial Membrane Potential : The compound increases intracellular calcium levels and reactive oxygen species (ROS), leading to changes in mitochondrial membrane potential that promote apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells through caspase activation,
AntiparasiticEffective against certain parasitic infections
Enzyme InhibitionInhibits PI3K and other enzymes involved in cell survival pathways

Case Studies

  • Caspase Activation Study : A study demonstrated that this compound significantly increased the levels of active caspase-3 in HL-60 leukemia cells. This effect was concentration-dependent, indicating its potential as an anti-leukemia therapeutic agent .
  • Antiproliferative Effects : Another study highlighted the antiproliferative effects of various derivatives against human leukemia cells, showcasing their potential for further development as anticancer drugs .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-oxo-2-propylfuran-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-3-4-7-8(9(11)12-2)6(10)5-13-7/h3-5H2,1-2H3

InChI Key

XRZQEKDRPRMPCP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)CO1)C(=O)OC

Origin of Product

United States

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